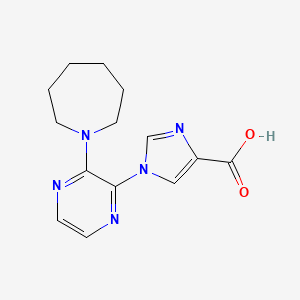
1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that features a unique structure combining azepane, pyrazine, and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the pyrazine and imidazole groups through nucleophilic substitution and cyclization reactions. The final step often involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted imidazole, pyrazine, or azepane derivatives.
Applications De Recherche Scientifique
1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparaison Avec Des Composés Similaires
- 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
- 1-(3-(Morpholin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
- 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
Comparison: Compared to similar compounds, 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H17N5O2 |
|---|---|
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
1-[3-(azepan-1-yl)pyrazin-2-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H17N5O2/c20-14(21)11-9-19(10-17-11)13-12(15-5-6-16-13)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2,(H,20,21) |
Clé InChI |
MFLKLATZUOZMOI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
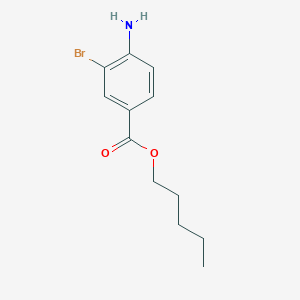
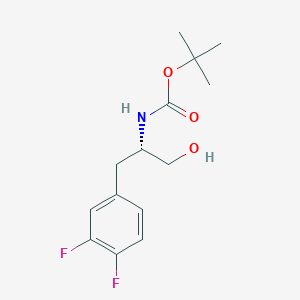
![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)

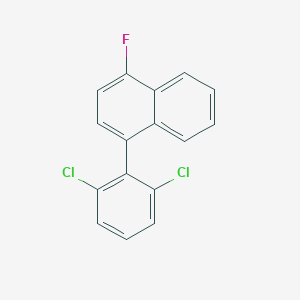
![4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-](/img/structure/B15063349.png)
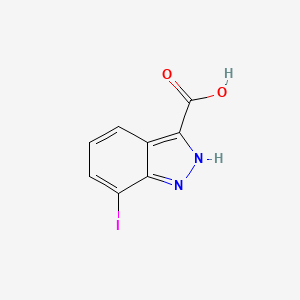
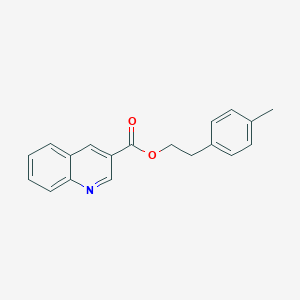
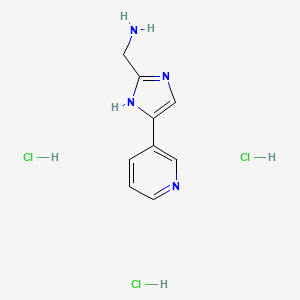
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B15063380.png)
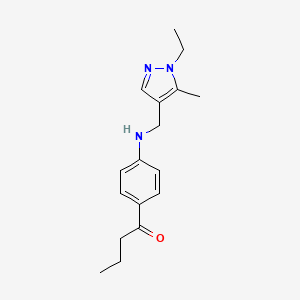
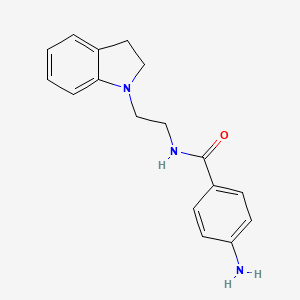
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)
